![molecular formula C10H16N4 B6633281 N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine
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Overview
Description
N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine, also known as MPMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the pyrazine family and has a unique molecular structure that makes it an attractive target for researchers in various fields.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine is not yet fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it blocks the reuptake of dopamine in the brain, leading to an increase in the amount of dopamine available for use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine are still being studied, but early research has shown that it has a significant impact on the release of dopamine in the brain. This has led to investigations into the potential use of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine in the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine is its unique molecular structure, which makes it an attractive target for researchers in various fields. However, one limitation of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine is that it is a relatively new compound, and there is still much that is not yet known about its properties and potential applications.
Future Directions
There are many potential future directions for research on N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease. Another area of interest is in the study of the effects of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine on other neurotransmitters and their potential applications in various fields of research. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine involves the reaction of 2-aminopyrazine with 1-methyl-2-pyrrolidinone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to yield a pure form of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine.
Scientific Research Applications
N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine has been shown to have an effect on the release of dopamine in the brain. This has led to investigations into the potential use of N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-14-6-2-3-9(14)7-13-10-8-11-4-5-12-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHVJXZXDHVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine |
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